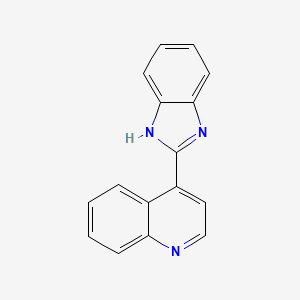

4-(1H-Benzimidazol-2-yl)chinolin

Übersicht

Beschreibung

WAY-358400-A ist eine chemische Verbindung, die für ihre Rolle bei der Modulation der T-regulatorischen Zelldifferenzierung und als ein Small-Molecule-Schalter für Zinkfinger-Transkriptionsfaktoren bekannt ist

Herstellungsmethoden

Die synthetischen Routen und Reaktionsbedingungen für WAY-358400-A beinhalten die Verwendung spezifischer Reagenzien und Katalysatoren. Detaillierte Informationen über die genauen synthetischen Routen und industriellen Produktionsmethoden sind aus den konsultierten Quellen nicht readily verfügbar

Wissenschaftliche Forschungsanwendungen

WAY-358400-A has several scientific research applications, including:

Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: It plays a role in modulating T regulatory cell differentiation and altering the lifespan of eukaryotic organisms.

Medicine: It has potential therapeutic applications due to its ability to modulate transcription factors and cellular pathways.

Industry: It is used in the development of high-end chemical and biochemical reagents.

Wirkmechanismus

Target of Action

Benzimidazole derivatives, which include this compound, have been known to interact with a variety of enzymes and protein receptors . For instance, one study showed that a similar compound docked with 5COX (cyclooxygenase), suggesting potential anti-inflammatory activity .

Mode of Action

Benzimidazole derivatives are known to interact with biopolymers in living systems due to their structural similarity to naturally occurring nucleotides . This allows them to modulate various biological activities.

Biochemical Pathways

Benzimidazole derivatives are known to influence a wide range of biological properties . For instance, 2-Aminobenzimidazoles have been found useful for acid/base catalysis and can substitute guanidinium groups in receptor molecules designed as phosphoryl transfer catalysts .

Pharmacokinetics

The compound’s solubility and storage conditions suggest potential bioavailability .

Result of Action

Benzimidazole derivatives have been associated with a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Action Environment

The compound’s stability at room temperature suggests that it may be relatively stable under standard environmental conditions .

Biochemische Analyse

Biochemical Properties

4-(1H-benzimidazol-2-yl)quinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the benzimidazole nucleus is known to interact with proteins and enzymes due to its structural similarity to naturally occurring nucleotides . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, 4-(1H-benzimidazol-2-yl)quinoline has been shown to exhibit antimicrobial and anticancer activities, suggesting its potential role in inhibiting key enzymes involved in these processes .

Cellular Effects

The effects of 4-(1H-benzimidazol-2-yl)quinoline on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives have been reported to exhibit cytotoxic activity against human carcinoma and glioma cell lines . This suggests that 4-(1H-benzimidazol-2-yl)quinoline may induce apoptosis or other forms of cell death in cancer cells, thereby inhibiting their proliferation. Additionally, this compound may affect cellular metabolism by interacting with enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, 4-(1H-benzimidazol-2-yl)quinoline exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as proteins and enzymes. This binding can lead to enzyme inhibition or activation, depending on the specific target . For instance, the benzimidazole moiety in 4-(1H-benzimidazol-2-yl)quinoline can form hydrogen bonds with the active site of enzymes, thereby inhibiting their activity. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 4-(1H-benzimidazol-2-yl)quinoline can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the stability of benzimidazole derivatives can be influenced by various factors, such as pH and temperature . In in vitro and in vivo studies, 4-(1H-benzimidazol-2-yl)quinoline has demonstrated sustained biological activity over time, although its effects may diminish with prolonged exposure due to degradation or metabolic processes .

Dosage Effects in Animal Models

The effects of 4-(1H-benzimidazol-2-yl)quinoline vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

4-(1H-benzimidazol-2-yl)quinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The benzimidazole moiety in this compound can undergo metabolic transformations, such as oxidation or reduction, leading to the formation of active or inactive metabolites . These metabolic pathways can affect the overall biological activity and toxicity of 4-(1H-benzimidazol-2-yl)quinoline .

Transport and Distribution

The transport and distribution of 4-(1H-benzimidazol-2-yl)quinoline within cells and tissues are critical for its biological activity. This compound can interact with transporters or binding proteins that facilitate its uptake and distribution . Additionally, the benzimidazole moiety may influence the localization and accumulation of 4-(1H-benzimidazol-2-yl)quinoline in specific cellular compartments, such as the nucleus or mitochondria .

Subcellular Localization

The subcellular localization of 4-(1H-benzimidazol-2-yl)quinoline can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the benzimidazole moiety may facilitate the localization of 4-(1H-benzimidazol-2-yl)quinoline to the nucleus, where it can interact with DNA or transcription factors . This subcellular localization is essential for understanding the precise mechanisms of action of 4-(1H-benzimidazol-2-yl)quinoline.

Analyse Chemischer Reaktionen

WAY-358400-A unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Ersatz eines Atoms oder einer Atomgruppe durch ein anderes. Häufige Reagenzien sind Halogene und Nucleophile.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

WAY-358400-A hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Ligand in der Koordinationschemie und als Reagenz in der organischen Synthese verwendet.

Biologie: Es spielt eine Rolle bei der Modulation der T-regulatorischen Zelldifferenzierung und der Veränderung der Lebensdauer eukaryotischer Organismen.

Medizin: Es hat potentielle therapeutische Anwendungen aufgrund seiner Fähigkeit, Transkriptionsfaktoren und zelluläre Signalwege zu modulieren.

Industrie: Es wird bei der Entwicklung von High-End-Chemikalien und biochemischen Reagenzien verwendet.

Wirkmechanismus

Der Wirkmechanismus von WAY-358400-A beinhaltet seine Interaktion mit Zinkfinger-Transkriptionsfaktoren, die Proteine sind, die an bestimmte DNA-Sequenzen binden und die Genexpression regulieren. Durch die Funktion als Small-Molecule-Schalter kann WAY-358400-A die Aktivität dieser Transkriptionsfaktoren modulieren, was zu Veränderungen der Genexpression und zellulären Funktion führt .

Vergleich Mit ähnlichen Verbindungen

WAY-358400-A kann mit anderen Verbindungen verglichen werden, die Transkriptionsfaktoren und zelluläre Signalwege modulieren. Ähnliche Verbindungen umfassen:

4-(1H-benzimidazol-2-yl)quinolin: Diese Verbindung weist strukturelle Ähnlichkeiten mit WAY-358400-A auf und hat ähnliche Anwendungen in Chemie und Biologie.

2-(4-quinolyl)benzimidazol: Eine weitere Verbindung mit ähnlichen strukturellen Merkmalen und Anwendungen.

WAY-358400-A ist einzigartig aufgrund seiner spezifischen Fähigkeit, die T-regulatorische Zelldifferenzierung zu modulieren und seine Rolle als Small-Molecule-Schalter für Zinkfinger-Transkriptionsfaktoren .

Eigenschaften

IUPAC Name |

4-(1H-benzimidazol-2-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3/c1-2-6-13-11(5-1)12(9-10-17-13)16-18-14-7-3-4-8-15(14)19-16/h1-10H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWLWMHHMQYNIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352319 | |

| Record name | 4-(1H-benzimidazol-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31704-11-7 | |

| Record name | 4-(1H-benzimidazol-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

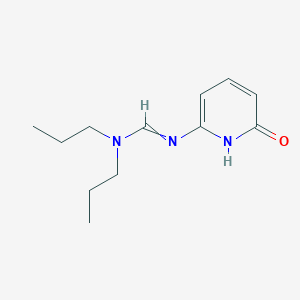

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ETHYL 2-AMINO-7-CYCLOHEXYL-6,8-DIOXO-4H,5H,5AH,8AH-THIENO[2,3-E]ISOINDOLE-3-CARBOXYLATE](/img/structure/B1216920.png)

![5-[4-Morpholinyl(oxo)methyl]-2-pyranone](/img/structure/B1216921.png)

![4-[12-Hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1216923.png)